Candelalide B is a naturally occurring compound classified as a diterpenoid pyrone. It is derived from the fermentation of the fungus Sesquicillium candelabrum. This compound, along with its analogs, has garnered interest due to its potential biological activities, particularly as a blocker of voltage-gated potassium channels. The exploration of candelalide B contributes to the broader understanding of natural products in pharmacology and their applications in therapeutic contexts.
Candelalide B is sourced from the fermentation processes involving Sesquicillium candelabrum, a fungus known for producing various bioactive compounds. Diterpenoid pyrones, like candelalide B, are characterized by their unique structural features that include a fused pyrone ring and multiple stereocenters, which contribute to their biological activity. This classification places candelalide B within a larger family of natural products that exhibit diverse pharmacological properties.
The synthesis of candelalide B has been explored through various methods, including total synthesis techniques that aim to recreate the compound in the laboratory. Notably, the total synthesis of candelalides A-C has been documented, highlighting methodologies that utilize specific reagents and conditions to achieve the desired molecular structure.
The synthetic routes typically involve:
Candelalide B possesses a complex molecular structure characterized by a fused pyrone ring system. The molecular formula is C₁₈H₂₄O₃, indicating it contains 18 carbon atoms, 24 hydrogen atoms, and 3 oxygen atoms. Detailed spectroscopic analysis has elucidated its three-dimensional conformation, which is crucial for understanding its interactions with biological targets.
Candelalide B participates in various chemical reactions typical of diterpenoid pyrones. These reactions can include:
The reactivity of candelalide B can be attributed to:
Candelalide B exhibits its biological effects primarily through interaction with voltage-gated potassium channels. The mechanism involves binding to specific sites on these channels, leading to modulation of ion flow across cellular membranes.
Research indicates that candelalide B effectively blocks specific potassium channels, which may have implications for developing therapeutics targeting related disorders.
Relevant analyses often include melting point determination and solubility tests to assess purity and compound behavior under various conditions.
Candelalide B has potential applications in scientific research, particularly in pharmacology:
The ongoing research into candelalide B may lead to novel therapeutic agents or enhance understanding of natural product chemistry's role in drug discovery.
Candelalide B was first isolated alongside its analogues (candelalides A and C) from the culture broth of the filamentous fungus Sesquicillium candelabrum (NCBI:txid180436) by Merck Research Laboratories in 2001 [2] [3]. This discovery occurred during targeted screening efforts for novel Kv1.3 channel blockers with immunosuppressive potential. The producing organism, S. candelabrum, belongs to a genus known for generating structurally intricate secondary metabolites with bioactive properties.
Identification and initial structural elucidation relied on extensive spectroscopic techniques, primarily 1D and 2D NMR spectroscopy and mass spectrometry [2]. These analyses revealed candelalide B’s characteristic diterpenoid pyrone architecture, featuring a tricyclic decahydro- or dodecahydro-1H-benzo[f]chromene core (ABC ring system) linked via a methylene bridge (C16–C3') to a fully substituted γ-pyrone moiety [1] [2]. The initial studies determined the relative stereochemistry of its multiple chiral centers but could not definitively establish its absolute configuration, a challenge later resolved by total synthesis [1].
Table 1: Candelalide Natural Products from Sesquicillium candelabrum
Compound | Core Ring System | Key Structural Features | Reported Kv1.3 IC₅₀ (μM) |
---|---|---|---|
Candelalide A | Decahydro-1H-benzo[f]chromene | Dihydropyran A ring, γ-pyrone | 3.7 [2] |
Candelalide B | Dodecahydro-1H-benzo[f]chromene | Tetrahydropyran A ring, γ-pyrone, increased saturation | 1.2 [2] |
Candelalide C | Decahydro-1H-benzo[f]chromene | Dihydropyran A ring, γ-pyrone (variant) | 2.5 [2] |
Candelalide B functions as a potent and selective blocker of the voltage-gated potassium channel Kv1.3, exhibiting an IC₅₀ value of 1.2 μM [2] [3]. This channel is critically expressed on effector memory T (TEM) cells, a subset of lymphocytes pivotal in the pathogenesis of autoimmune diseases like multiple sclerosis, rheumatoid arthritis, and type 1 diabetes [4] [7].
The mechanism underpinning candelalide B's immunosuppressive activity involves specific inhibition of Kv1.3 channels on TEM cells [4]. Blocking Kv1.3 depolarizes the T cell membrane, preventing the crucial calcium influx required for T cell receptor (TCR)-mediated signal transduction. This disruption inhibits the activation of transcription factors like Nuclear Factor of Activated T cells (NFAT), ultimately suppressing T cell proliferation and the production of pro-inflammatory cytokines such as IL-2, IFN-γ, and IL-17 [4] [7]. Consequently, candelalide B impedes the activation and clonal expansion of autoreactive T cells responsible for driving autoimmune responses.
Among the candelalides, candelalide B consistently demonstrates the highest potency (lowest IC₅₀) in Kv1.3 blocking assays [1] [2]. Intriguingly, its structure features the greatest degree of saturation within the tricyclic core (dodecahydro-1H-benzo[f]chromene) compared to the decahydro systems of candelalides A and C. This structural difference suggests a potential link between conformational rigidity or specific lipophilicity and enhanced channel binding affinity, although detailed structure-activity relationship (SAR) studies are still evolving [2] [5]. Its potency highlights its significance as a lead compound for developing therapeutics targeting T cell-mediated autoimmune disorders.
Diterpenoid pyrones represent a fascinating class of fungal natural products exhibiting considerable structural variability, including variations in pyrone type (α- or γ-), decalin ring fusion (cis or trans), stereochemistry at multiple chiral centers, and the presence of additional rings or unique substituents [2] [5] [6]. Prior to the isolation of the candelalides, known members like nalanthalide and sesquicillin featured simpler trans-decalin cores directly linked to pyrone moieties. Candelalide B, with its intricate tricyclic benzo[f]chromene system (incorporating a di- or tetrahydropyran A ring) fused to a trans-decalin (BC rings), significantly expanded the known chemical space within this family [1] [2].
The complexity of candelalide B posed significant challenges and opportunities for synthetic chemists. Its structure contains five to seven stereogenic centers, including challenging quaternary centers, and functionalities like exo-methylene groups and the sensitive γ-pyrone [1] [2]. The initial uncertainty surrounding its absolute configuration further complicated synthetic efforts. The first enantioselective total syntheses of candelalides A, B, and C, reported in 2009, were pivotal achievements [1]. These syntheses employed convergent and unified strategies starting from the chiral pool building block (+)-5-methyl-Wieland-Miescher ketone (13) [1] [5] [6]. Key transformations that enabled the construction of candelalide B's unique structure included:
These syntheses not only confirmed the absolute configuration of the candelalides but also provided access to sufficient quantities of material and potential analogues for biological testing and SAR studies, directly addressing the limitations posed by natural scarcity [1] [2] [5]. Candelalide B, with its distinct tetrahydropyran A ring and higher saturation level compared to its congeners, provides a critical data point for understanding how ring size, oxidation state, and conformational constraints within the tricyclic core influence Kv1.3 blocking potency and selectivity.
Table 2: Comparative Structural Features of Selected Diterpenoid Pyrones
Compound | Source Organism | Pyrone Type | Core Structure | Key Differentiating Feature(s) | Bioactivity |
---|---|---|---|---|---|
Nalanthalide | Nalanthamala sp. | γ-Pyrone | trans-Decalin | Direct linkage of γ-pyrone to decalin | Kv1.3 blocker (IC₅₀ 3.9 μM) |
Sesquicillin (A) | Acremonium sp. | α-Pyrone | trans-Decalin | Direct linkage of α-pyrone to decalin | Insecticidal, cytotoxic |
Candelalide B | Sesquicillium candelabrum | γ-Pyrone | Tricyclic dodecahydro-1H-benzo[f]chromene | Tetrahydropyran A ring, highest saturation | Potent Kv1.3 blocker (IC₅₀ 1.2 μM) |
Subglutinol A | Fusarium subglutinans | γ-Pyrone | Dodecahydronaphtho[2,1-b]furan | trans-Fused AB rings, furan C ring | Immunosuppressant (MLR IC₅₀ 0.1 μM) |
NF00659B1 | Aspergillus sp. | α-Pyrone | Modified decalin + 2,2-dimethyl oxepanol | Unique 7-membered oxepane ring | Anti-colon cancer (SW480 IC₅₀ 4-560 nM) |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1